molecular formula C10H9N3O6S B053758 (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid CAS No. 112170-26-0

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid

Cat. No. B053758
M. Wt: 299.26 g/mol
InChI Key: GKZUIFYTNMKFAF-UHFFFAOYSA-N
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Description

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid is a chemical compound with notable molecular structure and properties. It belongs to a class of compounds known for their diverse applications in various fields of science and technology.

Synthesis Analysis

The synthesis of derivatives related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid involves complex chemical reactions. For example, the synthesis of related quinoxaline derivatives has been achieved through reactions involving oxalic acid, chlorosulfonic acid, and hydrazine hydrate, characterized by spectral data such as IR, NMR, and mass spectrometry (Festus & Craig, 2021).

Molecular Structure Analysis

The molecular structure of compounds closely related to our compound of interest has been determined using techniques like X-ray diffraction analysis. These structures often exhibit complex molecular geometries and conformations (Wei et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving compounds similar to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid are diverse. These compounds can participate in various reactions, forming different products under varying conditions. Such reactions often involve steps like condensation, cyclocondensation, and ring-opening ring-closure processes (Ibrahim et al., 1995).

Physical Properties Analysis

The physical properties of these compounds can be intricate. Determining properties like dissociation constants in aqueous solutions provides insights into their behavior in different environments. For example, potentiometric titration methods have been used to determine such properties (Nga et al., 2020).

Chemical Properties Analysis

The chemical properties of (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid derivatives include their reactivity and interactions with other chemical entities. Studies have shown various chemical behaviors and the formation of different products when these compounds undergo chemical reactions under specific conditions (Ibrahim et al., 2013).

Scientific Research Applications

Biological Activities and Medicinal Chemistry

N-sulfonylamino azines, including compounds structurally related to (2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid, have been extensively studied for their biological activities. They have been found to exhibit a wide range of pharmacological effects, including diuretic, antihypertensive, anti-inflammatory, and anticancer activities. Notably, a new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise for treating neurological disorders such as epilepsy and schizophrenia (Elgemeie, Azzam, & Elsayed, 2019).

Quinoxaline Chemistry

The chemistry of quinoxaline and its derivatives has been explored for various applications, including their use as dyes, pharmaceuticals, and antibiotics. Quinoxalines have also been investigated for their antitumoral properties. Their synthesis typically involves condensing ortho-diamines with 1,2-diketones. This flexibility in synthesis allows for the creation of a wide variety of derivatives with potential biomedical applications (Pareek & Kishor, 2015).

Quinoxaline-Containing Sulfonamides

Research on quinoxaline sulfonamide derivatives has revealed their broad range of biomedical activities, such as antibacterial, antifungal, neuropharmacological, and anticancer action. The incorporation of the sulfonamide group into quinoxaline enhances its therapeutic potential, suggesting that these hybrids could serve as lead compounds for developing advanced therapeutic agents against various diseases (Irfan et al., 2021).

Anion Sensing

Quinoxaline-based compounds have been utilized in chromogenic and fluorogenic chemosensors for detecting inorganic anions, which are crucial in biomolecular science. The structural modification of quinoxaline with different signaling units and recognition sites has led to the development of specific anion chemosensors. These advances illustrate the potential of quinoxaline derivatives in analytical chemistry and environmental monitoring (Dey, Al Kobaisi, & Bhosale, 2018).

properties

IUPAC Name

2-[(2,3-dioxo-1,4-dihydroquinoxalin-6-yl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O6S/c14-8(15)4-11-20(18,19)5-1-2-6-7(3-5)13-10(17)9(16)12-6/h1-3,11H,4H2,(H,12,16)(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZUIFYTNMKFAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)NCC(=O)O)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366436
Record name N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(2,3-Dioxo-1,2,3,4-tetrahydro-quinoxaline-6-sulfonylamino)-acetic acid

CAS RN

112170-26-0
Record name N-(2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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